2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.
Substitution: Introduction of the trifluoromethyl groups via nucleophilic substitution reactions.
Quaternization: Formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the benzamide core to the corresponding amine.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary amines.
Scientific Research Applications
2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethylamine hydrochloride
- 2,2,2-trifluoro-1-methyl-ethylhydrazine hydrochloride
- N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide
Uniqueness
Compared to similar compounds, 2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is unique due to its specific substitution pattern on the benzamide core and the presence of the methoxyethylamino group
Properties
IUPAC Name |
2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2.ClH/c1-19-7-6-16-4-5-17-12(18)8-2-3-9(13)11(15)10(8)14;/h2-3,16H,4-7H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEZFBOHCRUUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCNC(=O)C1=C(C(=C(C=C1)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.